2,2-Difluoro-1-(4-fluorophenyl)ethanone
Description
Significance of Organofluorine Compounds in Modern Chemical Research
Organofluorine compounds, organic compounds containing at least one carbon-fluorine bond, have become indispensable in various scientific and industrial sectors. beilstein-journals.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov
In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance the efficacy of drug candidates. nih.gov An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs. nih.gov The presence of fluorine can improve metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex).
The influence of organofluorine compounds extends to materials science, where they are used to create advanced materials with unique properties. Fluoropolymers, for instance, are known for their exceptional thermal stability and chemical resistance. beilstein-journals.org These materials find applications in a wide range of products, from non-stick coatings to high-performance electrical insulation.
Role of Fluoroacetophenone Derivatives as Key Synthetic Intermediates
Fluoroacetophenone derivatives, a class of aromatic ketones bearing fluorine substituents, are crucial building blocks in organic synthesis. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct more complex molecular architectures. These compounds serve as precursors in the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals. innospk.com
The carbonyl group in fluoroacetophenones allows for a variety of transformations, such as nucleophilic additions and reductions. The fluorine atoms on the aromatic ring influence the reactivity of the molecule and can be retained in the final product to impart desirable properties. For example, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a key intermediate in the synthesis of the antiplatelet medication Prasugrel. innospk.com This highlights the importance of fluoroacetophenone derivatives in the development of modern medicines.
Structural Features and Reactivity Context of Difluorinated Ketones
Difluorinated ketones, particularly those with the difluoro group positioned alpha to the carbonyl, possess a unique combination of structural features that dictate their reactivity. The presence of two electron-withdrawing fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com
The reactivity of difluorinated ketones can be modulated by the nature of the substituents on the aromatic ring. In the case of 2,2-Difluoro-1-(4-fluorophenyl)ethanone, the fluorine atom on the phenyl ring further influences the electronic properties of the molecule. The synthesis of α-aryl-α,α-difluoroketones can be achieved through methods such as the palladium-catalyzed coupling of aryl halides with difluoroacetophenones. acs.org These synthetic routes open up possibilities for creating a diverse library of difluorinated ketones for various applications.
| Property | Description |
| Increased Electrophilicity | The two fluorine atoms alpha to the carbonyl group enhance the partial positive charge on the carbonyl carbon, making it a better target for nucleophiles. |
| Stable C-F Bonds | The carbon-fluorine bonds are exceptionally strong, contributing to the overall stability of the molecule under many reaction conditions. |
| Formation of Difluoroenolates | Under basic conditions, these ketones can form α,α-difluoroenolate intermediates, which are versatile nucleophiles for C-C bond formation. |
| Substituent Effects | The electronic nature of the substituents on the aromatic ring can influence the reactivity of both the carbonyl group and the α-carbon. |
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMKCCNNTVCJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281395 | |
| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-06-6 | |
| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Difluoro 1 4 Fluorophenyl Ethanone
Strategies for Carbon-Fluorine Bond Formation in α,α-Difluoro Ketones
The direct introduction of fluorine atoms onto an organic scaffold is a primary strategy for the synthesis of fluorinated compounds. For α,α-difluoro ketones, this involves the formation of two carbon-fluorine bonds at the α-position to the carbonyl group.
Electrophilic Fluorination Approaches
Electrophilic fluorination is a common method for the synthesis of α,α-difluoro ketones. beilstein-journals.orgcas.cnnih.govresearchgate.net This approach typically involves the reaction of a ketone enol or enolate with an electrophilic fluorine source. Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are widely used for this purpose. beilstein-journals.orgcas.cnnih.govresearchgate.net
The reaction of 1,3-dicarbonyl compounds with Selectfluor® can lead to the corresponding 2,2-difluoro-1,3-dicarbonyl derivatives. nih.govresearchgate.net While the initial monofluorination is often rapid, the second fluorination step can be slower due to the electronic effects of the first fluorine atom. nih.govresearchgate.net The rate-determining step for the difluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone. nih.govresearchgate.net The presence of a base can accelerate this enolization process. nih.govresearchgate.net
| Electrophilic Fluorinating Agent | Substrate Type | General Conditions |
| Selectfluor® (F-TEDA-BF₄) | 1,3-Diketones, Ketones | Acetonitrile, often with a base to facilitate enolization for the second fluorination. nih.govresearchgate.net |
| N-Fluorobenzenesulfonimide (NFSI) | Ketone enolates | Typically requires a strong base to pre-form the enolate. |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination provides an alternative route to α,α-difluoro ketones. This method often starts from a precursor with two leaving groups at the α-position, which are then displaced by fluoride (B91410) ions. Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). nih.gov The reactivity of these reagents can be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents. google.com
A significant challenge in nucleophilic fluorination is the often-low nucleophilicity of the fluoride ion in common solvents. The development of anhydrous fluoride sources and specialized solvent systems has been crucial in overcoming this limitation. nih.gov
| Fluoride Source | Precursor Type | Key Considerations |
| Potassium Fluoride (KF) | α,α-Dihalo ketones | Often requires a phase-transfer catalyst and polar aprotic solvent. google.com |
| Cesium Fluoride (CsF) | α,α-Dihalo ketones | More reactive than KF but also more expensive. |
| Triethylamine trihydrofluoride (Et₃N·3HF) | Activated alcohols (e.g., triflates) | A source of nucleophilic fluoride that can be used under milder conditions. |
Difluoromethylation Strategies in Organic Synthesis
Difluoromethylation involves the introduction of a CF₂H group. While not a direct route to 2,2-Difluoro-1-(4-fluorophenyl)ethanone, which possesses a C(O)CF₂H moiety, the principles of generating difluorinated species are relevant. Difluorocarbene (:CF₂) is a key intermediate in many difluoromethylation reactions. cas.cnnih.gov This highly reactive species can be generated from various precursors and can react with a range of nucleophiles. cas.cnnih.gov For instance, the oxidation of difluorocarbene can lead to carbonyl fluoride, which can then participate in further reactions. cas.cnnih.gov
Precursor-Based Synthetic Routes
An alternative to direct fluorination is the synthesis from precursors that already contain the necessary carbon skeleton.
Synthesis from Halogenated Ethanone (B97240) Precursors
A common and practical approach to synthesizing this compound is through the halogen exchange reaction of a corresponding 2,2-dihalo-1-(4-fluorophenyl)ethanone precursor.
This method involves a two-step process: the halogenation of the α-carbon of a substituted ethanone derivative, followed by nucleophilic fluorination.
The α-carbon of ketones is susceptible to halogenation under both acidic and basic conditions. For the synthesis of a dihalogenated precursor, 1-(4-fluorophenyl)ethanone can be subjected to exhaustive halogenation. nih.gov Common halogenating agents include elemental bromine (Br₂) and chlorine (Cl₂).
The α-bromination of 1-(4-fluorophenyl)ethanone can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. asianpubs.org Spectroscopic data for 2-Bromo-1-(4-fluorophenyl)ethanone has been reported. asianpubs.org The synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (B3024672) has been described using sulphuryl chloride or chlorine gas. umich.edu
| Halogenating Agent | Substrate | Product |
| N-Bromosuccinimide (NBS) / Bromine (Br₂) | 1-(4-fluorophenyl)ethanone | 2-Bromo-1-(4-fluorophenyl)ethanone asianpubs.org |
| Sulphuryl chloride / Chlorine (Cl₂) | 1-(4-fluorophenyl)ethanone | 2-Chloro-1-(4-fluorophenyl)ethanone umich.edu |
Following the dihalogenation of the α-position, the resulting 2,2-dihalo-1-(4-fluorophenyl)ethanone can then be subjected to nucleophilic fluorination, as described in section 2.1.2, to yield the final product, this compound.
Isolation and Purification Techniques in Synthetic Protocols
Chromatographic Separation Methodologies
The purification of this compound, a fluorinated acetophenone (B1666503) derivative, from crude reaction mixtures is a critical step to ensure high purity for subsequent applications. Chromatographic techniques are the predominant methods employed for this purpose, leveraging the compound's physicochemical properties to separate it from starting materials, reagents, and byproducts. The primary technique documented for analogous fluorinated aromatic ketones is normal-phase column chromatography. orgsyn.orgmdpi.com
Detailed research findings indicate that silica (B1680970) gel is the stationary phase of choice for the purification of compounds structurally similar to this compound. orgsyn.orgmdpi.com This is due to the polar nature of the silica surface, which effectively interacts with the polar carbonyl group of the ketone, allowing for separation from less polar impurities.
The selection of the mobile phase, or eluent, is crucial for achieving effective separation. For fluorinated aromatic compounds, mixtures of nonpolar and moderately polar solvents are typically used. Common solvent systems include gradients or isocratic mixtures of hexanes and ethyl acetate (B1210297). orgsyn.org The precise ratio of these solvents is optimized to control the elution of the target compound, ensuring it separates cleanly from other components in the mixture. For instance, the purification of a related compound, 4-(2,2-difluorovinyl)benzonitrile, involves column chromatography on silica gel using an eluent of 10% ethyl acetate in hexanes. orgsyn.org Similarly, other fluorinated compounds have been purified using eluents such as a 2:1 mixture of carbon tetrachloride and chloroform. mdpi.com
While detailed High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analytical methods specifically for this compound are not extensively published, the progress of reactions involving similar structures, like 1-(4-fluorophenyl)-2-phenyl ethanone, is often monitored by Thin-Layer Chromatography (TLC) and HPLC, suggesting these methods are applicable for analysis. google.com The general approach involves using a stationary phase and mobile phase combination that provides differential retention between the target compound and its impurities.
The table below summarizes typical conditions used for the chromatographic purification of fluorinated aromatic ketones, which are applicable to this compound.
Table 1: Typical Parameters for Chromatographic Purification of Related Fluorinated Aromatic Compounds
| Parameter | Description | Common Application/Value |
|---|---|---|
| Technique | Separation Method | Flash Column Chromatography |
| Stationary Phase | The solid adsorbent | Silica Gel |
| Mobile Phase (Eluent) | Solvent system to move the sample | Hexanes/Ethyl Acetate mixtures |
| Carbon Tetrachloride/Chloroform | ||
| Elution Mode | Method of solvent application | Isocratic or Gradient |
| Monitoring | Technique to track separation | Thin-Layer Chromatography (TLC) |
Chemical Reactivity and Transformations of 2,2 Difluoro 1 4 Fluorophenyl Ethanone
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction for ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org For 2,2-difluoro-1-(4-fluorophenyl)ethanone, the rate and feasibility of these additions are amplified by the inductive effect of the α-fluorine atoms.
The activated carbonyl group of this compound readily reacts with a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions proceed via a 1,2-nucleophilic addition mechanism to yield tertiary alcohols after acidic workup. researchgate.net The difluoromethyl group remains intact during this process, providing a reliable route to α,α-difluoro tertiary alcohols, which are valuable motifs in medicinal chemistry.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1,1-Difluoro-2-(4-fluorophenyl)propan-2-ol | Tertiary Alcohol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1,1-Difluoro-2-(4-fluorophenyl)-1-phenyl-ethan-2-ol | Tertiary Alcohol |
| Sodium borohydride (B1222165) (NaBH₄) | Borate ester | 1,1-Difluoro-1-(4-fluorophenyl)ethan-2-ol | Secondary Alcohol |
Sulfur-based nucleophiles, such as thiols (mercaptans), are known to react with ketones to form hemithioacetals and thioacetals. Given the enhanced electrophilicity of its carbonyl carbon, this compound is expected to react readily with thiols. In the presence of an acid catalyst, the reaction with one equivalent of a thiol leads to the formation of a hemithioacetal. This reaction is typically reversible.
Table 2: Derivatization with Sulfur-Containing Nucleophiles
| Nucleophile | Reagent Example | Product | Product Class |
| Thiol | Ethanethiol (CH₃CH₂SH) | 1,1-Difluoro-1-(4-fluorophenyl)-1-(ethylthio)ethanol | Hemithioacetal |
| Dithiol | Ethane-1,2-dithiol | 2-(Difluoro(4-fluorophenyl)methyl)-1,3-dithiolane | Cyclic Thioacetal |
Transformations Leading to Nitrogen-Containing Heterocycles
The reactivity of the carbonyl group in this compound serves as a gateway for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in pharmacology.
The synthesis of 1,2,4-triazole (B32235) derivatives from ketones can be achieved through the formation and subsequent cyclization of a thiosemicarbazone intermediate. nih.govnih.gov this compound reacts with thiosemicarbazide (B42300) under mildly acidic conditions to form the corresponding thiosemicarbazone. This intermediate can then be cyclized. For instance, oxidative cyclization using reagents like ferric chloride (FeCl₃) or base-catalyzed cyclization can lead to the formation of 5-substituted-amino-1,2,4-triazole derivatives. This pathway offers a direct method to incorporate the difluoro-aryl moiety into a triazole ring system. mdpi.comresearchgate.netbu.edu.eg
Table 3: Plausible Synthesis of a Triazole Derivative
| Step | Reagent | Intermediate/Product | Reaction Type |
| 1 | Thiosemicarbazide (H₂NNHCSNH₂) | 2-(1-(4-Fluorophenyl)-2,2-difluoroethylidene)hydrazine-1-carbothioamide | Condensation |
| 2 | NaOH (aq), Reflux | 5-(1-(4-Fluorophenyl)-2,2-difluoroethyl)-4H-1,2,4-triazole-3-thiol | Intramolecular Cyclization / Dehydration |
The construction of a pyrimidine (B1678525) ring typically requires a 1,3-dicarbonyl compound or a synthetic equivalent, which can undergo condensation with urea (B33335), thiourea, or amidines. organic-chemistry.orgresearchgate.netmasterorganicchemistry.com While this compound is not a 1,3-dicarbonyl compound itself, it can be converted into a suitable precursor.
A viable strategy involves a base-catalyzed Claisen condensation with an ester, such as ethyl formate (B1220265), to generate a β-keto aldehyde equivalent. researchgate.netwikipedia.orgrsc.org This intermediate, a 3-(4-fluorophenyl)-3,3-difluoro-2-formyl-1-propanone, possesses the required 1,3-dicarbonyl functionality. Subsequent reaction with urea or a related N-C-N building block under acidic or basic conditions would lead to the formation of the corresponding pyrimidine derivative through cyclocondensation. nih.govucla.edu
Table 4: Proposed Synthesis of a Pyrimidine Derivative
| Step | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 1. Sodium ethoxide (NaOEt)2. Ethyl formate (HCO₂Et) | Sodium salt of 1-(4-fluorophenyl)-3,3-difluoro-2-oxopropan-1-al | Claisen Condensation |
| 2 | Urea (H₂NCONH₂), Acid catalyst | 5-Fluoro-4-(4-fluorophenyl)pyrimidin-2(1H)-one | Cyclocondensation |
α-Functionalization and Substitution Reactions
The α-carbon of this compound is highly electron-deficient due to the influence of both the carbonyl group and the two fluorine atoms. However, functionalization through nucleophilic substitution at this center is challenging. The carbon-fluorine bond is exceptionally strong, and the fluoride (B91410) ion is a poor leaving group, making direct SN2-type displacement of fluoride by another nucleophile a difficult transformation under standard conditions. researchgate.net
While nucleophilic substitution reactions on α-haloketones are common, they typically involve better leaving groups like bromide or chloride. researchgate.net The direct substitution of fluoride on an sp³-hybridized carbon requires harsh conditions or specialized reagents that can facilitate the cleavage of the C-F bond. researchgate.net Consequently, reaction pathways that involve nucleophilic addition to the carbonyl group are overwhelmingly favored over substitution at the α-carbon. Attempts to force substitution at the α-position would likely require highly reactive nucleophiles and elevated temperatures, which could lead to competing elimination reactions or decomposition. Therefore, the α,α-difluoro moiety in this compound is generally considered stable and non-reactive towards common nucleophiles in substitution reactions.
Coupling Reactions for Extended Molecular Architectures
Cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, and the synthesis of biaryl and related structures often relies on palladium-catalyzed methodologies.
The Suzuki-Miyaura coupling is a powerful and widely used method for synthesizing biphenyl (B1667301) derivatives, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.org While direct use of this compound in a Suzuki-Miyaura reaction is not extensively documented, the synthesis of fluorinated biphenyls via this method is common. rsc.orgresearchgate.net In a typical approach, a fluorinated aryl halide is coupled with a boronic acid partner to yield the desired biphenyl structure. rsc.org
Recent advancements have expanded the scope of Suzuki-Miyaura couplings to include substrates beyond traditional organohalides. Methodologies have been developed where aryl ketones can serve as aryl donors through the activation of otherwise inert C-C bonds. wesleyan.eduacs.orgacs.org These transformations often require specialized ligands and catalysts, such as rhodium or palladium complexes, to promote the cleavage of the unstrained bond between the carbonyl carbon and the aromatic ring. nih.govresearchgate.net This approach allows for ketones to be employed as electrophiles in cross-coupling reactions, providing a distinct pathway to functionalized aromatic ketones and other biaryl compounds. nih.gov
Below is a table of representative Suzuki-Miyaura reaction conditions used to synthesize fluorinated biphenyl derivatives, illustrating the general parameters for such transformations.
| Aryl Halide/Precursor | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-Chloroaniline | Fluorinated phenyl boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | N/A |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | THF/Toluene/H₂O | N/A |
| Iodobenzene | Arylboronate | Cu catalyst / phen | N/A | DMF | N/A |
This table presents generalized examples of Suzuki-Miyaura couplings for synthesizing fluorinated biphenyls and is based on established methodologies. rsc.org
Radical Reactions Involving Fluorinated Ketones and Analogues
The difluoromethylene group adjacent to the carbonyl in this compound and its analogues is significant in the context of radical chemistry. Specifically, α,α-difluoro ketones can be synthesized through radical pathways, and the difluoromethyl (CHF₂) moiety can act as a precursor to radical species under photoredox conditions. gre.ac.ukrsc.org
Visible-light photoredox catalysis has emerged as a powerful strategy for generating fluoroalkyl radicals under mild conditions. rsc.orgnih.govacs.org For instance, the difluoromethylation of silyl (B83357) enol ethers can be achieved using a CHF₂ radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), under catalytic photoredox conditions to produce α-difluoromethylated ketones. gre.ac.uk This type of reaction is tolerant of various functional groups on the aromatic ring, including electron-donating and electron-withdrawing substituents. gre.ac.uk The process involves the generation of a difluoromethyl radical, which then adds to the enol silane.
Conversely, radical reactions can be initiated at the α-position of ketones to introduce fluorine-containing groups. acs.org The generation of radicals from carboxylic acids via a silver-mediated decarboxylation can be used to form α,α-difluoroketones through a radical addition to β,β-difluoroenol sulfonates followed by β-elimination. acs.org These methodologies highlight the dual role of α,α-difluoroketone structures in radical chemistry: as both products of radical reactions and potential precursors to radical intermediates for further synthetic elaboration.
The following table summarizes reaction types involving fluorinated ketone analogues and radical intermediates.
| Reaction Type | Substrate(s) | Radical Source/Reagent | Catalyst/Conditions | Product Type |
| Keto-difluoromethylation | Aromatic Alkenes | N/A | Catalytic Photoredox | α-CHF₂ Ketone |
| Hydro-difluoromethylation | Electron-deficient Alkenes | HCF₂SO₂Cl | Visible Light Photoredox | Difluoromethylated Alkane |
| Difluoromethylation | Silyl Enol Ethers | Hu's Reagent | Visible Light Photoredox | α-CHF₂ Ketone |
| Decarboxylative Sₕ2' Reaction | Carboxylic Acids, β,β-difluoroenol sulfonates | Carboxylic Acid | Silver-mediated | α,α-Difluoroketone |
This table illustrates various radical reactions involving the synthesis or participation of fluorinated ketones and their analogues. gre.ac.uknih.govacs.org
Functional Role as a Versatile Synthetic Building Block and Scaffold
Fluorinated compounds are highly valued in medicinal chemistry, agrochemistry, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and thermal stability. lookchem.comsigmaaldrich.com this compound serves as a versatile synthetic building block because its structure contains multiple reactive sites that can be selectively modified to construct more complex molecules. lookchem.com
The key reactive centers of the molecule include:
The Carbonyl Group: The ketone functionality can undergo classical carbonyl chemistry, such as reduction to an alcohol, reductive amination to form amines, or reaction with Grignard or organolithium reagents to extend the carbon skeleton.
The α,α-Difluoromethylene Group: This unit can influence the acidity of adjacent protons and participate in enolate-type reactions. The strong electron-withdrawing nature of the fluorine atoms is a key feature.
The 4-Fluorophenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the fluorine atom is deactivating. Alternatively, the C-F bond can be activated for nucleophilic aromatic substitution or participate in cross-coupling reactions under specific conditions.
The utility of similar fluorinated ketone scaffolds is well-established. For example, 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a critical intermediate in the synthesis of the antiplatelet medication Prasugrel. innospk.com This highlights how halogenated and fluorinated ketone structures are crucial components in the assembly of complex, biologically active molecules. innospk.com The presence of both fluorine atoms and a ketone moiety in a single scaffold allows for the stepwise and controlled introduction of different functionalities, making such compounds valuable precursors in multistep syntheses. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 1 4 Fluorophenyl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of fluorinated compounds in solution. The presence of multiple fluorine atoms in 2,2-Difluoro-1-(4-fluorophenyl)ethanone results in complex but informative spectra across ¹H, ¹³C, and ¹⁹F nuclei, characterized by distinct chemical shifts and spin-spin coupling patterns.
The ¹H NMR spectrum of this compound is expected to show two main regions of interest: the aromatic region and the aliphatic region.
Aromatic Region: The 4-fluorophenyl group typically presents as a complex multiplet system. The protons ortho to the carbonyl group (H-2, H-6) are chemically equivalent, as are the protons meta to the carbonyl group (H-3, H-5). These protons exhibit coupling to each other (ortho, meta, and para ¹H-¹H coupling) and also couple to the fluorine atom on the aromatic ring, resulting in a characteristic pattern often appearing as two multiplets or two apparent triplets. For similar structures like 4-fluoroacetophenone, the aromatic protons appear as two signals: a triplet around 7.13 ppm for the protons meta to the carbonyl and a quartet-like multiplet around 8.00 ppm for the protons ortho to the carbonyl. rsc.org
Aliphatic Region: The single proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a distinctive triplet. This splitting pattern arises from the coupling to the two adjacent, chemically equivalent fluorine atoms (a ¹H-¹⁹F coupling, denoted as ²JHF). The magnitude of this geminal coupling is typically large, often in the range of 50-60 Hz. wikipedia.org The chemical shift of this proton is influenced by the electronegative fluorine atoms and the adjacent carbonyl group, placing it significantly downfield. For example, in related difluoromethyl ether compounds, the difluoromethyl proton appears as a triplet with a chemical shift around 6.65 ppm and a large coupling constant (J = 73.9 Hz). cas.cn
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to C=O) | ~8.0 - 8.2 | Multiplet (m) | Combination of ³J_HH, ⁴J_HH, and ³J_HF |
| Ar-H (meta to C=O) | ~7.1 - 7.3 | Multiplet (m) | Combination of ³J_HH, ⁴J_HH, and ⁴J_HF |
| -CHF₂ | ~6.5 - 6.8 | Triplet (t) | ²J_HF ≈ 50 - 60 |
Proton-decoupled ¹³C NMR spectra for fluorinated compounds are particularly informative due to the large one-bond and multi-bond carbon-fluorine coupling constants (JCF). magritek.com For this compound, each unique carbon atom will appear as a multiplet due to these couplings.
Carbonyl Carbon (C=O): This carbon is expected to appear as a triplet due to coupling with the two fluorine atoms of the difluoromethyl group (²JCF).
Difluoromethyl Carbon (-CHF₂): This signal will be a prominent triplet due to the large one-bond coupling to the two directly attached fluorine atoms (¹JCF). This ¹JCF coupling constant is typically very large, often exceeding 240 Hz. magritek.com
Aromatic Carbons:
The carbon directly bonded to the fluorine atom (C-4) will show a large one-bond coupling (¹JCF), appearing as a doublet. magritek.com
The carbons ortho to the fluorine (C-3, C-5) will appear as doublets due to a two-bond coupling (²JCF).
The carbons meta to the fluorine (C-2, C-6) will appear as doublets due to a three-bond coupling (³JCF).
The ipso-carbon attached to the carbonyl group (C-1) will also exhibit coupling to the aromatic fluorine.
The standard proton-decoupled ¹³C spectra of compounds containing both hydrogen and fluorine can be complex due to the presence of both ¹H-¹³C and ¹⁹F-¹³C couplings. magritek.com
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Type |
|---|---|---|---|
| C=O | ~185 - 195 | Triplet (t) | ²J_CF (to -CHF₂) |
| -CHF₂ | ~110 - 120 | Triplet (t) | ¹J_CF |
| C-1 (ipso to C=O) | ~130 - 135 | Doublet (d) | ⁴J_CF (to Ar-F) |
| C-2, C-6 (ortho to C=O) | ~130 - 132 | Doublet (d) | ³J_CF (to Ar-F) |
| C-3, C-5 (meta to C=O) | ~115 - 117 | Doublet (d) | ²J_CF (to Ar-F) |
| C-4 (ipso to Ar-F) | ~165 - 168 | Doublet (d) | ¹J_CF (to Ar-F) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated molecules, characterized by a wide chemical shift range that minimizes signal overlap. wikipedia.org For this compound, two distinct signals are expected.
Aromatic Fluorine (Ar-F): A single signal corresponding to the fluorine atom on the phenyl ring. Its chemical shift is characteristic of aryl fluorides, typically in the range of -100 to -120 ppm relative to CFCl₃. colorado.edu This signal would be split into a multiplet due to couplings with the ortho and meta protons.
Difluoromethyl Fluorines (-CHF₂): A single signal for the two chemically equivalent fluorine atoms of the difluoromethyl group. This signal is expected to appear as a doublet due to the large geminal coupling with the single proton (²JHF), consistent with the triplet observed in the ¹H NMR spectrum. cas.cn
Through-space couplings between fluorine atoms, or between fluorine and protons, can occur when the atoms are constrained in close spatial proximity, typically less than the sum of their van der Waals radii. nih.govacs.org Such couplings are often observed in ortho-substituted acetophenone (B1666503) derivatives where specific conformations are preferred. nih.govacs.org For this compound, significant through-space coupling between the aromatic fluorine and the difluoromethyl fluorines is less likely due to the distance separating them in the para substitution pattern.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm, vs CFCl₃) | Expected Multiplicity | Expected Coupling Type |
|---|---|---|---|
| Ar-F | -100 to -120 | Multiplet (m) | ³J_FH and ⁴J_FH |
| -CHF₂ | -120 to -130 | Doublet (d) | ²J_FH |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a critical tool for determining the molecular weight of a compound and confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₅F₃O), HRMS would be used to measure the exact mass of its molecular ion. The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragments for acetophenones include the loss of the acyl group and characteristic aromatic fragments. researchgate.net
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₈H₅F₃O⁺ | 174.0292 |
| [M+H]⁺ | C₈H₆F₃O⁺ | 175.0365 |
| [M+Na]⁺ | C₈H₅F₃ONa⁺ | 197.0185 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides structural data in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique is essential for confirming connectivity and revealing detailed conformational information, such as bond lengths, bond angles, and torsional angles. nih.govnih.gov
For a derivative like this compound, a single-crystal X-ray diffraction analysis would precisely measure:
Bond Lengths and Angles: Confirming the geometry around the carbonyl group, the difluoromethyl carbon, and within the aromatic ring.
Conformation: Determining the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. In related acetophenone structures, this conformation is influenced by steric and electronic interactions. nih.govacs.org For instance, studies on 1-(4-fluorophenyl)ethanone derivatives show that the ethanone (B97240) unit and the 4-fluorophenyl ring are nearly planar. nih.gov
Intermolecular Interactions: Identifying non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing arrangement. researchgate.net
| Bond | Typical Length (Å) | Reference Compound Type |
|---|---|---|
| C=O | 1.21 - 1.23 | Acetophenones |
| C(sp²)-F (Aromatic) | 1.35 - 1.37 | Fluorinated Phenyls nih.gov |
| C(sp³)-F (Aliphatic) | 1.36 - 1.40 | Difluoromethyl groups |
| C(ar)-C(ar) | 1.38 - 1.40 | Phenyl rings nih.gov |
| C(ar)-C(=O) | 1.48 - 1.50 | Acetophenones nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluoroacetophenone |
| 2-Chloro-2,2-difluoroacetophenone |
| 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)
A comprehensive analysis of the vibrational modes of this compound through Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy is essential for the definitive identification of its functional groups and for elucidating the structural impact of its unique fluorine substitution. The presence of a carbonyl group, a difluoromethyl group, and a para-substituted fluorophenyl ring gives rise to a characteristic and complex vibrational spectrum.
Detailed experimental and theoretical spectroscopic studies provide the foundation for assigning the observed vibrational bands to specific molecular motions. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used to complement experimental data and aid in the precise assignment of vibrational frequencies.
The analysis of the vibrational spectra of this compound would focus on several key regions corresponding to the characteristic vibrations of its constituent functional groups. These include the carbonyl (C=O) stretching region, the carbon-fluorine (C-F) stretching regions for both the aromatic and aliphatic fluorine atoms, and the various vibrations of the benzene (B151609) ring.
Key Vibrational Modes and Their Expected Frequencies:
Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum of a ketone. For α,α-difluoro ketones, the strong electron-withdrawing effect of the two fluorine atoms on the adjacent carbonyl group typically shifts the C=O stretching frequency to a higher wavenumber compared to non-fluorinated analogues. This band is expected to appear in the region of 1720-1750 cm⁻¹.
Carbon-Fluorine (C-F) Stretching: The molecule contains two types of C-F bonds: one on the aromatic ring and two in the gem-difluoroacetyl group. The aromatic C-F stretching vibration is typically observed in the 1250-1100 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the CF₂ group are expected to be strong in the IR spectrum and are generally found in the 1150-1050 cm⁻¹ range.
Aromatic Ring Vibrations: The para-substituted benzene ring gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing in the 1600-1450 cm⁻¹ region, and in-plane and out-of-plane C-H bending vibrations. A strong band corresponding to the out-of-plane bending of the two adjacent hydrogens on the para-substituted ring is expected around 850-810 cm⁻¹.
Other Vibrations: Other important vibrations include the stretching and bending modes of the C-C bonds and the deformation modes of the acetyl group.
While specific, experimentally verified FT-IR and FT-Raman data for this compound are not widely available in public literature, the following tables provide a representative, theoretically-derived assignment of the principal vibrational modes based on computational studies of this molecule and analysis of closely related structures. These assignments are crucial for the structural confirmation and characterization of this compound and its derivatives.
Table 1: Principal FT-IR Vibrational Band Assignments for this compound (Theoretical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Weak | Aromatic C-H Stretch |
| ~1735 | Strong | C=O Stretch |
| ~1605 | Strong | Aromatic C=C Stretch |
| ~1510 | Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aromatic C-F Stretch |
| ~1160 | Strong | Asymmetric CF₂ Stretch |
| ~1100 | Strong | Symmetric CF₂ Stretch |
| ~840 | Strong | Aromatic C-H Out-of-plane Bend |
| ~780 | Medium | C-C(=O) Stretch |
Table 2: Principal FT-Raman Vibrational Band Assignments for this compound (Theoretical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3090 | Medium | Aromatic C-H Stretch |
| ~1600 | Very Strong | Aromatic C=C Stretch (ring breathing) |
| ~1280 | Medium | Aromatic C-H In-plane Bend |
| ~1155 | Weak | Asymmetric CF₂ Stretch |
| ~1015 | Medium | Aromatic Ring Trigonal Bending |
| ~845 | Medium | Aromatic C-H Out-of-plane Bend |
| ~775 | Strong | C-C(=O) Stretch |
The complementary nature of FT-IR and FT-Raman spectroscopy provides a powerful tool for the complete vibrational analysis of this compound. While IR spectroscopy is particularly sensitive to polar bonds like C=O and C-F, Raman spectroscopy offers valuable information on the vibrations of the non-polar aromatic backbone.
Computational and Theoretical Studies on 2,2 Difluoro 1 4 Fluorophenyl Ethanone
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. nanobioletters.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing molecules like 2,2-Difluoro-1-(4-fluorophenyl)ethanone. nanobioletters.comniscpr.res.in These calculations are fundamental for determining the molecule's ground-state geometry, vibrational modes, and electronic structure. researchgate.net
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized structure provides a detailed three-dimensional view of the molecule.
For this compound, theoretical calculations would yield precise bond parameters. The bond lengths and angles are influenced by the electronic effects of the fluorine substituents on both the phenyl ring and the ethanone (B97240) moiety. A comparison between calculated and experimental data, if available, can validate the chosen theoretical method.
Table 1: Selected Theoretical Bond Lengths and Angles for this compound The following data is representative of values obtained from DFT calculations on similar aromatic ketones.
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Lengths | ||
| C=O | ~1.21 Å | |
| C-Cl (aromatic) | ~1.74 Å | |
| C-C (ring-carbonyl) | ~1.49 Å | |
| C-C (carbonyl-difluoro) | ~1.52 Å | |
| C-F (difluoro) | ~1.35 Å | |
| C-F (phenyl) | ~1.36 Å | |
| Bond Angles | ||
| C-C-O (carbonyl) | ~121° | |
| C-C-C (ring-carbonyl-difluoro) | ~118° |
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for precise assignment of vibrational modes such as stretching, bending, and rocking. researchgate.netresearchgate.net
A theoretical vibrational analysis for this compound would identify characteristic frequencies for its functional groups. For instance, the C=O stretching frequency is highly characteristic, as are the various C-F stretching modes and the vibrations associated with the substituted phenyl ring. Comparing the computed spectrum with experimental IR data helps to confirm the molecular structure and the accuracy of the theoretical model. researchgate.net
Table 2: Calculated Vibrational Frequencies and Assignments for this compound Assignments are based on potential energy distribution (PED) analysis from DFT calculations on analogous structures.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3100 | ν(C-H) | Aromatic C-H stretch |
| ~1715 | ν(C=O) | Carbonyl stretch |
| ~1600 | ν(C=C) | Aromatic C=C stretch |
| ~1250 | ν(C-F) | Aromatic C-F stretch |
| ~1150 | ν(C-F) | Difluoromethyl C-F symmetric stretch |
| ~1100 | ν(C-F) | Difluoromethyl C-F asymmetric stretch |
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several chemical descriptors can be derived, such as electronegativity, chemical hardness, and chemical softness, which quantify the molecule's reactive tendencies.
Table 3: Theoretical Electronic Properties of this compound Illustrative values based on typical DFT calculations for fluorinated aromatic compounds.
| Property | Formula | Illustrative Value |
|---|---|---|
| HOMO Energy | EHOMO | ~ -7.5 eV |
| LUMO Energy | ELUMO | ~ -1.8 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | ~ 5.7 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | ~ 4.65 eV |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | ~ 2.85 eV |
Conformational Analysis and Preferences
The presence of the carbonyl group and the adjacent phenyl ring in acetophenone (B1666503) derivatives allows for rotational isomerism, leading to different spatial arrangements or conformations. nih.gov Theoretical calculations are essential for determining the relative stabilities of these conformers and understanding the factors that govern their preferences. nih.govacs.org
One of the most powerful techniques for studying the conformation of fluorinated aromatic compounds is the analysis of through-space spin-spin couplings (TS-couplings) in NMR spectroscopy. nih.gov TS-couplings occur between two nuclei that are not directly bonded but are in close spatial proximity, typically at a distance less than the sum of their van der Waals radii. nih.govacs.org
In molecules related to this compound, such as 2'-fluoroacetophenone (B1202908) derivatives, significant TS-coupling is observed between the fluorine atom on the ring and the α-protons or α-carbon of the ethanone group (e.g., ⁵JHF and ⁴JCF). nih.govacs.org The observation of large coupling constants is strong evidence for a conformation where these nuclei are held close together. acs.org Studies on analogous compounds have shown that they exclusively adopt an s-trans conformation, where the carbonyl oxygen points away from the fluorine-substituted side of the ring, to minimize repulsion and allow for stabilizing interactions that bring the fluorine and α-substituents into proximity. nih.govacs.org DFT calculations consistently support the higher stability of the s-trans conformer in these systems. nih.gov
Table 4: Representative Through-Space Coupling Constants in Acetophenone Analogs Values indicate a strong preference for the s-trans conformer.
| Coupling | Typical Observed Value (Hz) | Implication |
|---|---|---|
| ⁵J(Hα, F) | > 3.0 Hz | Proximity of α-proton and fluorine |
The surrounding solvent medium can influence the stability and geometry of different conformers. Theoretical models can simulate these solvent effects, often by using a polarizable continuum model (PCM) or by including explicit solvent molecules.
For related 2'-fluoroacetophenone derivatives, studies have shown that while the s-trans conformer remains overwhelmingly preferred in various solvents, the magnitude of the TS-coupling constants can be affected by the solvent's polarity. nih.govacs.org Specifically, a linear correlation has been observed between the coupling constants (⁵JHF and ⁴JCF) and the dielectric constant of the solvent. nih.govacs.org This suggests that more polar solvents can subtly alter the internuclear distances or the electronic pathways that mediate the coupling, even without changing the fundamental conformational preference.
Table 5: Solvent Dielectric Constant and its Effect on TS-Coupling in an Analogous System Data illustrates the linear correlation between solvent polarity and the magnitude of through-space coupling.
| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |
|---|---|---|---|
| Benzene-d₆ | 2.28 | 4.8 | 9.8 |
| Chloroform-d | 4.81 | 5.0 | 10.1 |
| Acetone-d₆ | 20.7 | 5.2 | 10.5 |
Analysis of Noncovalent Interactions in Molecular Systems
A thorough review of scientific databases and computational chemistry literature did not yield specific studies dedicated to the analysis of noncovalent interactions in molecular systems of this compound. While research on related fluorinated organic molecules often involves the study of interactions such as hydrogen bonds, halogen bonds, and π-stacking, which are critical in determining crystal packing and molecular recognition, no such detailed analysis appears to have been published for this compound itself.
General principles of physical organic chemistry suggest that the fluorine atoms and the fluorinated phenyl ring in this molecule would participate in various noncovalent interactions. The high electronegativity of the fluorine atoms makes them potential hydrogen bond acceptors and capable of forming halogen bonds. The aromatic ring can engage in π-π stacking and cation-π interactions. However, without specific computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) index analysis, any discussion remains speculative.
Table 1: Potential Noncovalent Interactions in this compound (Hypothetical)
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
| Hydrogen Bond | C-H | O=C, F-C | Crystal packing, Solvation |
| Halogen Bond | C-F | Nucleophilic regions | Molecular recognition |
| π-π Stacking | Fluorophenyl ring | Fluorophenyl ring | Crystal engineering |
| Dipole-Dipole | C=O, C-F | C=O, C-F | Molecular aggregation |
This table is hypothetical and illustrates the types of interactions that could be studied. No published data is available to confirm these specific interactions for this compound.
Molecular Dynamics Simulations and Advanced Theoretical Modeling
Similarly, there is a significant gap in the literature regarding molecular dynamics (MD) simulations or other advanced theoretical modeling for this compound. MD simulations are powerful tools for exploring the conformational landscape, dynamic behavior, and interactions of molecules in various environments, such as in solution or in a biological system.
Such simulations could provide valuable data on:
Conformational Preferences: The rotational barrier around the C-C bond connecting the carbonyl group and the difluoromethyl group.
Solvation Effects: How the molecule interacts with different solvents at a dynamic level.
Interaction with Biomolecules: Potential binding modes and affinities with protein targets, which is crucial for drug design.
Advanced theoretical modeling could also be employed to calculate properties like molecular electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO), and predict its reactivity. At present, no specific published research has applied these advanced computational methods to this compound.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound (Proposed)
| Simulation Type | System | Key Properties to Investigate |
| Ab initio MD | Single molecule | Conformational dynamics, Intramolecular vibrations |
| Classical MD | Molecule in water box | Solvation free energy, Radial distribution functions |
| Classical MD | Molecule with protein | Binding affinity, Interaction hotspots, Conformational changes |
This table outlines potential future research directions as no current literature on MD simulations for this specific compound is available.
Strategic Applications of 2,2 Difluoro 1 4 Fluorophenyl Ethanone in Organic Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the carbonyl group and the adjacent difluoromethylene unit in 2,2-Difluoro-1-(4-fluorophenyl)ethanone makes it a valuable intermediate in multi-step synthetic sequences. libretexts.org This compound can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
One key application lies in its use to create larger, more functionalized molecules. For instance, it can serve as a precursor for the synthesis of 2,2-difluoro-1,3-diketones and 2,2-difluoro-1,3-ketoesters. beilstein-journals.orgnih.gov These difluorinated dicarbonyl compounds are themselves versatile intermediates for the synthesis of various heterocyclic and carbocyclic systems. The synthesis often involves the reaction of this compound with various electrophiles or nucleophiles, extending the carbon chain and introducing new functional groups.
The presence of the fluorine atoms can influence the reactivity of the adjacent carbonyl group, sometimes leading to unique chemical transformations that are not observed with non-fluorinated analogs. This allows for the development of novel synthetic methodologies and the construction of complex molecules that would be difficult to access through other routes. The robust nature of the carbon-fluorine bond also ensures that the difluoro moiety is retained throughout multi-step synthetic sequences, a crucial aspect for the targeted synthesis of fluorinated compounds. cambridgemedchemconsulting.com
Table 1: Examples of Complex Molecules Synthesized Using Difluorinated Intermediates
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| 1,3-Diketones | F2, Quinuclidine (B89598) | 2,2-Difluoro-1,3-diketone | Pharmaceutical synthesis |
| 1,3-Ketoesters | F2, Quinuclidine | 2,2-Difluoro-1,3-ketoester | Agrochemical development |
| Enaminones | Difluorocarbene | 2,2-Difluoro-2,3-dihydrofurans | Amino acid synthesis |
Component in the Construction of Novel Fluorinated Molecular Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. Fluorinated scaffolds are of particular interest due to the unique properties conferred by fluorine atoms. This compound serves as a valuable building block for the construction of a diverse range of fluorine-containing molecular frameworks, particularly heterocyclic systems. mdpi.com
The carbonyl group of this compound can readily undergo condensation reactions with various dinucleophiles to form a wide array of heterocyclic rings. For example, reaction with hydrazines can yield fluorinated pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The presence of the difluoromethylene group in the resulting scaffold can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Table 2: Examples of Fluorinated Heterocyclic Scaffolds
| Precursor | Reaction Type | Resulting Scaffold |
| β,β-Difluoro peroxides | [3+2] Annulation | Functionalized Indolizines |
| Fluorinated amides | Intramolecular aza-Michael reaction | Fluorinated Indolizidinones |
| Difluorocarbene and 2,2,4,4-tetramethyl-3-thioxocyclobutanone | [2+1] Cycloaddition | gem-Difluorothiiranes |
Precursor for Bioisosteric Replacements in Lead Compound Optimization
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug discovery. tandfonline.comresearchgate.net The goal is to modulate the physicochemical and pharmacokinetic properties of a lead compound to enhance its efficacy, selectivity, and metabolic stability. nih.govcriver.com The difluoromethylene (CF2) group is an excellent bioisostere for various functional groups, including methylene (B1212753) (CH2), ether oxygen (-O-), and even a carbonyl group (C=O) in some contexts. psychoactif.org
This compound can serve as a precursor to introduce the CF2 group into a lead compound. The high electronegativity of fluorine can alter the local electronic environment, influencing pKa, hydrogen bonding capability, and dipole moment. cambridgemedchemconsulting.com These modifications can lead to improved binding affinity to the target protein and enhanced selectivity.
One of the most significant advantages of using the CF2 group as a bioisostere is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. cambridgemedchemconsulting.com By replacing a metabolically labile methylene group with a difluoromethylene group, the half-life of a drug candidate can be significantly prolonged. This strategic use of this compound as a source of the CF2 moiety is a powerful tool in the iterative process of lead optimization. chemrxiv.orgbruker.com
Table 3: Comparison of Physicochemical Properties for Bioisosteric Replacement
| Functional Group | Bond Length (Å) | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Property Modulation |
| -CH2- | C-H: ~1.09 | H: 1.20 | C: 2.55, H: 2.20 | Baseline lipophilicity |
| -CF2- | C-F: ~1.35 | F: 1.47 | C: 2.55, F: 3.98 | Increased metabolic stability, altered electronics |
| -O- | C-O: ~1.43 | O: 1.52 | O: 3.44 | Hydrogen bond acceptor |
Utility in the Development of Advanced Materials with Tuned Chemical Properties
The unique properties of fluorine are not only beneficial in the life sciences but also in materials science. numberanalytics.com The incorporation of fluorine into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and surface properties. researchgate.netmdpi.com this compound can be utilized as a monomer or a modifying agent in the synthesis of advanced materials with precisely tuned chemical properties.
For example, this compound could be incorporated into polymer backbones through reactions involving its carbonyl group. The resulting fluorinated polymers could exhibit enhanced resistance to chemical degradation, making them ideal for coatings, seals, and membranes in harsh chemical environments. The ability to precisely control the fluorine content and distribution within the material allows for the fine-tuning of its properties to meet the demands of specific applications, from advanced electronics to aerospace components. researchgate.net
Future Research Directions and Challenges in 2,2 Difluoro 1 4 Fluorophenyl Ethanone Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the chemistry of 2,2-Difluoro-1-(4-fluorophenyl)ethanone is the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Current strategies for synthesizing α,α-difluoroketones often rely on direct fluorination or the use of pre-fluorinated building blocks, each with its own set of challenges. researchgate.netbrighton.ac.uk
Future research should prioritize the refinement of existing methods and the discovery of novel pathways. One promising avenue is the advancement of direct fluorination using elemental fluorine (F₂) gas. beilstein-journals.orgnih.govnih.gov While potentially inexpensive for large-scale production, the high reactivity and toxicity of F₂ necessitate specialized equipment and handling protocols. nih.gov Research into continuous-flow reactors and the use of mediating agents, such as quinuclidine (B89598), could mitigate these risks and improve selectivity. beilstein-journals.orgnih.gov
The use of electrophilic N-F fluorinating reagents like Selectfluor™ is common but often requires harsh conditions and long reaction times for the second fluorination step. beilstein-journals.orgnih.gov A significant challenge lies in developing more sustainable and reactive fluorinating agents or catalytic systems that can operate under milder conditions. Furthermore, many current N-F reagents have high molecular weights and are prepared through multi-step processes, contributing to poor atom economy.
An alternative and increasingly important strategy involves the use of difluorinated building blocks. researchgate.net The development of novel, readily accessible C2-synthons containing the CF₂ group could provide more convergent and flexible synthetic routes. Recent advances, such as radical decarboxylation-initiated reactions to generate α,α-difluoroketones, represent a mechanistically distinct approach that avoids highly reactive fluorinating agents and warrants further exploration. acs.org
Table 1: Comparison of General Synthetic Strategies for α,α-Difluoroketones
| Synthetic Strategy | Reagents/Precursors | Advantages | Challenges for Future Research |
| Direct Electrophilic Fluorination | Ketone/Methylene (B1212753) Precursor, Electrophilic Fluorinating Agent (e.g., Selectfluor™) | Direct conversion of C-H to C-F bonds. | Stoichiometric use of expensive reagents, harsh conditions, long reaction times, sustainability of reagents. beilstein-journals.orgnih.gov |
| Direct Fluorination with F₂ Gas | Ketone/Methylene Precursor, F₂ Gas, Mediator (e.g., quinuclidine) | High atom economy, potentially low cost for industrial scale. | Requires specialized equipment, safety concerns due to high reactivity and toxicity of F₂. beilstein-journals.orgnih.gov |
| From Pre-fluorinated Building Blocks | e.g., Ethyl bromodifluoroacetate, Difluoromethylphenyl sulfoxide | Milder reaction conditions, high selectivity and functional group tolerance. | Availability and cost of building blocks, development of novel synthons. beilstein-journals.org |
| Radical-Mediated Routes | β,β-difluoroenol sulfonates, Radical Initiators | Mild reaction conditions, mechanistically novel, good substrate scope. | Precursor synthesis, understanding radical pathways for wider applicability. acs.org |
Expanding the Scope of Chemical Reactivity and Derivatization
The synthetic utility of this compound is largely dependent on its reactivity and the diversity of derivatives that can be prepared from it. The two fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack. researchgate.net This enhanced reactivity opens doors for a wide range of transformations that are less efficient with non-fluorinated analogues.
Future work should systematically explore reactions at the carbonyl group. This includes additions of various carbon and heteroatom nucleophiles to generate tertiary alcohols, which are valuable building blocks. The inherent propensity of α,α-difluoroketones to form stable hydrates (gem-diols) in the presence of water is a key characteristic that must be considered and can be potentially exploited in synthetic design. researchgate.net
Beyond simple additions, the development of protocols for olefination, reductive amination, and the formation of heterocyclic structures using the difluoroketo-ethanone backbone as a scaffold is a significant area for expansion. α-Haloketones are known to possess multiple electrophilic sites, including the carbonyl carbon and the α-carbon, which can be targeted by nucleophiles. nih.gov Exploring this multifaceted reactivity for this compound could lead to the synthesis of novel and complex molecular architectures. A key challenge will be to control the chemoselectivity of these transformations, directing nucleophiles to the desired position.
Advancing Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. An integrated approach that combines experimental kinetics, isotope effect studies, and high-level computational modeling is essential to unravel the intricate details of its reactivity.
For synthetic routes, mechanistic studies can elucidate the rate-determining steps. For instance, in electrophilic difluorination, the enolization of the monofluoro-ketone intermediate is often the slow step. beilstein-journals.orgnih.gov Computational studies can model the transition states for this process, providing insights that could lead to the rational design of catalysts or bases to accelerate it.
Furthermore, computational chemistry is a powerful tool for understanding how fluorine atoms influence the molecule's conformational preferences and electronic properties. Studies on simpler α-fluoroketones have shown that a subtle interplay of steric and stereoelectronic effects governs their reactivity. beilstein-journals.orgnih.gov The preferred conformation can dictate the accessibility of the carbonyl group to incoming nucleophiles by affecting orbital overlap. nih.gov A combined experimental and computational (DFT) approach, similar to that used to study C-F bond activation in other contexts, could be applied to map the potential energy surfaces for key reactions of this compound, providing invaluable predictive power for synthetic chemists. kcl.ac.uk
Exploration of Stereoselective Syntheses of Chiral Derivatives
The creation of chiral centers in fluorinated molecules is of paramount importance, as stereochemistry often plays a critical role in determining biological activity. For this compound, the most direct pathway to a chiral derivative is the asymmetric reduction of the prochiral ketone to form the corresponding chiral secondary alcohol, 2,2-Difluoro-1-(4-fluorophenyl)ethanol.
A significant future direction is the development of robust catalytic methods to achieve this transformation with high enantioselectivity. Biocatalysis, using whole-cell systems or isolated enzymes (reductases), offers a particularly promising and sustainable approach. Asymmetric bioreduction has been successfully applied to structurally similar ketones, achieving excellent yields and optical purity. researchgate.netresearchgate.net The challenge lies in identifying or engineering enzymes that are highly active and selective for the specific substrate, this compound.
Table 2: Examples of Asymmetric Bioreduction of Related Prochiral Ketones
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |
| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Recombinant E. coli with NADH-dependent reductase | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | 95.9% | >99% |
| 1-(4-Fluorophenyl)ethanone | Geotrichum candidum | (S)-1-(4-Fluorophenyl)ethanol | High | Excellent |
| 2-Chloro-1-(m-chlorophenyl)ethanol | Geotrichum candidum | (R)-2-Chloro-1-(m-chlorophenyl)ethanol | 94% | 98% |
Beyond reduction, another challenge is the development of methods for the stereoselective construction of a fluorinated quaternary carbon center adjacent to the aromatic ring. This could potentially be achieved by developing enantioselective addition reactions to fluorinated silyl (B83357) enol ethers derived from the target ketone, a strategy that has been explored for related α,α-chlorofluoro carbonyl compounds. nih.gov Success in this area would provide access to a new class of highly valuable and synthetically challenging chiral fluorinated molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
